6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide
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Overview
Description
6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with the preparation of the chromene core and the quinoline moiety.
Coupling Reaction: The chromene core is coupled with the quinoline derivative using appropriate coupling agents.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions may produce various functionalized chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide derivatives: Compounds with similar chromene core structures.
Quinoline derivatives: Compounds containing the quinoline moiety.
Uniqueness
6,8-dichloro-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is unique due to the specific combination of the chromene and quinoline structures, along with the presence of chlorine atoms and the carboxamide group. This unique structure may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H10Cl2N2O3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-quinolin-8-ylchromene-2-carboxamide |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-11-7-12-15(24)9-16(26-18(12)13(21)8-11)19(25)23-14-5-1-3-10-4-2-6-22-17(10)14/h1-9H,(H,23,25) |
InChI Key |
FLJCPVJGXIYOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
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